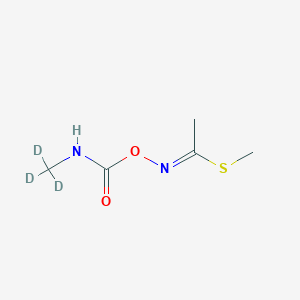

Methomyl-d3

Beschreibung

BenchChem offers high-quality Methomyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methomyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H10N2O2S |

|---|---|

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3 |

InChI-Schlüssel |

UHXUZOCRWCRNSJ-OUWCRFAWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC |

Kanonische SMILES |

CC(=NOC(=O)NC)SC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methomyl-d3: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl (B1676398). This document is intended for use by professionals in research, analytical chemistry, and toxicology who require detailed information for experimental design and data interpretation. Methomyl-d3 is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Methomyl-d3 are summarized in the table below. These properties are critical for understanding its behavior in analytical systems, including solubility, stability, and chromatographic performance.

| Property | Value | Source(s) |

| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |

| CAS Number | 1398109-07-3 | [1][2][3] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.2 g/mol | [1][3] |

| Appearance | White crystalline solid | [2][4] |

| Odor | Slight sulfurous odor | [2] |

| Melting Point | 78 - 79 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] The non-deuterated form has high water solubility (58 g/L at 25°C).[5][6] | |

| Stability | Stable for at least 4 years under recommended storage conditions.[1][3] | |

| Purity (Isotopic) | ≥99% deuterated forms (d1-d3); 99 atom % D | [1][3] |

| SMILES | CC(SC)=NOC(NC([2H])([2H])[2H])=O | [1] |

| InChI | InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | [1] |

| InChIKey | UHXUZOCRWCRNSJ-BMSJAHLVSA-N | [1] |

Experimental Protocols

Detailed methodologies are crucial for the effective use of Methomyl-d3 in a laboratory setting. The following sections describe a general synthetic approach and a typical analytical application.

The synthesis of Methomyl involves the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with methyl isocyanate.[4][7] For the deuterated analogue, Methomyl-d3, deuterated methyl isocyanate (CD₃NCO) is used as a key reagent.

General Protocol:

-

Reaction Setup: S-methyl-N-hydroxythioacetimidate (MHTA) is dissolved in an appropriate solvent, such as methylene (B1212753) chloride or water, within a reaction vessel.[4][7]

-

Addition of Isocyanate: Deuterated methyl isocyanate (CD₃NCO) is slowly added to the MHTA solution. The reaction is typically conducted at a controlled temperature, for instance, between 50-80°C.[7]

-

Reaction and Crystallization: The reaction mixture is held at the set temperature for a period to ensure completion (e.g., 1 hour).[7] Subsequently, the solution is cooled (e.g., to -5 to 0°C) to induce the crystallization of the Methomyl-d3 product.[7]

-

Purification: The resulting crystals are separated from the solvent via centrifugation or filtration. The solid material is then washed and dried under vacuum to yield the final, purified Methomyl-d3 product.[7]

Methomyl-d3 is an ideal internal standard for quantifying Methomyl due to its similar chemical and physical properties but distinct mass, which allows it to be differentiated by a mass spectrometer.[1] This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard similarly, leading to high accuracy.

General Protocol for Sample Analysis:

-

Standard Preparation: Prepare a stock solution of Methomyl-d3 in a suitable solvent (e.g., acetonitrile). From this, create a working solution at a known concentration (e.g., 100 ng/mL).[8]

-

Sample Fortification: Add a precise volume of the Methomyl-d3 working solution to all samples, calibration standards, and quality control samples.

-

Sample Extraction: Perform a sample extraction procedure appropriate for the matrix (e.g., QuEChERS for food samples, liquid-liquid extraction for water, or protein precipitation for biological fluids).

-

LC-MS/MS Analysis: Inject the extracted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Use a suitable column (e.g., C18) to chromatographically separate Methomyl from other matrix components.[8]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both Methomyl and Methomyl-d3.

-

-

Quantification: Calculate the ratio of the peak area of the Methomyl transition to the peak area of the Methomyl-d3 transition. Construct a calibration curve by plotting these ratios against the known concentrations of the calibration standards. Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from this curve.

Diagrams and Workflows

Visual representations of experimental processes can clarify complex methodologies and relationships.

Caption: Workflow for quantifying Methomyl using Methomyl-d3 as an internal standard via LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Methomyl (EHC 178, 1996) [inchem.org]

- 5. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Methomyl [smolecule.com]

- 7. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methomyl-d3 chemical structure and molecular weight

An In-Depth Technical Guide to Methomyl-d3: Chemical Properties and Applications

This technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide methomyl (B1676398). Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, molecular weight, physicochemical properties, and its primary application as an internal standard in analytical chemistry.

Core Chemical and Physical Properties

Methomyl-d3 is primarily utilized as an internal standard for the precise quantification of methomyl in various samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical and chemical characteristics are crucial for its application in these analytical methods.

Physicochemical Data

| Property | Value | Source(s) |

| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |

| CAS Number | 1398109-07-3 | [1][3][4] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.2 g/mol | [1] |

| Appearance | White crystalline solid | [3][5] |

| Melting Point | 78 - 79 °C | [3] |

| Odor | Slight sulfurous | [3][6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[1] The unlabeled form, methomyl, is soluble in water (5.8 g/100mL), methanol (100 g/100g ), ethanol (B145695) (42 g/100g ), isopropanol (B130326) (22 g/100g ), and acetone (B3395972) (73 g/100g ) at 25°C.[6] | |

| Stability | Stable for at least 4 years when stored properly.[1][4] |

Chemical Structure

The chemical structure of Methomyl-d3 is identical to that of methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.

Experimental Protocols

Use as an Internal Standard in Mass Spectrometry

Methomyl-d3 is an ideal internal standard for the quantification of methomyl. Its chemical and physical properties are nearly identical to those of methomyl, leading to similar behavior during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

General Protocol for Quantification of Methomyl in Environmental or Biological Samples:

-

Sample Preparation: A known amount of Methomyl-d3 is spiked into the sample (e.g., water, soil extract, or tissue homogenate) prior to extraction.

-

Extraction: The analyte (methomyl) and the internal standard (Methomyl-d3) are co-extracted from the sample matrix using an appropriate solvent (e.g., ethyl acetate).[7]

-

Cleanup: The extract may be subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

-

Analysis by LC-MS/MS or GC-MS: The cleaned extract is injected into the chromatograph. The compounds are separated based on their retention times and then detected by the mass spectrometer.

-

Quantification: The ratio of the peak area of methomyl to the peak area of Methomyl-d3 is used to calculate the concentration of methomyl in the original sample. This ratiometric measurement corrects for variations in extraction efficiency and instrument response.

Metabolic Pathway of Methomyl

Understanding the metabolic fate of methomyl is crucial in toxicology and environmental science. Methomyl-d3 serves as a tracer to study these pathways. In mammals, methomyl is rapidly absorbed, metabolized, and excreted.[8] The primary metabolic pathway involves the hydrolysis of the carbamate ester bond to form S-methyl N-hydroxythioacetimidate (MHTA), followed by further degradation.[8] Another significant pathway involves the formation of acetonitrile (B52724) and carbon dioxide.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Methomyl (EHC 178, 1996) [inchem.org]

- 6. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]

- 8. fao.org [fao.org]

Technical Guide: Synthesis and Purification of Deuterated Methomyl (Methomyl-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] Deuterated analogues of compounds, such as Methomyl-d3, are critical tools in pharmaceutical and metabolic research. They serve as ideal internal standards for quantification in mass spectrometry-based assays (GC-MS or LC-MS) due to their similar chemical and physical properties to the parent compound, but distinct mass.[3] The strategic incorporation of deuterium (B1214612) can also modify a drug's metabolic profile, a concept known as the "deuterium effect," which is of significant interest in drug development to improve pharmacokinetic properties.[4]

This guide provides a comprehensive overview of the synthesis and purification of Methomyl-d3 (N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester), intended for use in research and development settings.

Synthesis of Methomyl-d3

The synthesis of Methomyl-d3 follows the established route for standard Methomyl, which involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with an isocyanate.[5] To achieve the desired deuteration on the N-methyl group, a deuterated methyl isocyanate (methyl-d3-isocyanate) is required as a key starting material.

Overall Reaction Scheme

The primary reaction is the carbamoylation of the MHTA oxime with methyl-d3-isocyanate.

-

Step 1: Preparation of Methyl-d3-amine (B1598088) Hydrochloride. A common precursor to methyl-d3-isocyanate is methyl-d3-amine or its salt. One method involves the reduction of nitromethane-d3, which is formed by reacting nitromethane (B149229) with deuterium oxide.[6]

-

Step 2: Conversion to Methyl-d3-isocyanate. Methyl-d3-amine can be converted to methyl-d3-isocyanate through various methods, such as reaction with phosgene (B1210022) or a phosgene equivalent.

-

Step 3: Final Synthesis of Methomyl-d3. MHTA is reacted with the synthesized methyl-d3-isocyanate, typically in a suitable solvent, to yield the final product.[1][7]

Synthesis Workflow Diagram

References

- 1. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 2. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methomyl (EHC 178, 1996) [inchem.org]

- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 7. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

A Technical Guide to High-Purity Methomyl-d3 for Research Applications

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity Methomyl-d3. Methomyl-d3 is the deuterated form of Methomyl, a broad-spectrum carbamate (B1207046) insecticide. Its primary application in a research setting is as an internal standard for the quantification of Methomyl in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity Methomyl-d3 for research purposes. The table below summarizes the key specifications from a selection of prominent vendors to aid in the selection of the most suitable product for your analytical needs.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Format | Available Quantities |

| Cayman Chemical | Methomyl-d3 | 1398109-07-3 | ≥99% deuterated forms (d1-d3)[1] | Solid | Not specified |

| C/D/N Isotopes Inc. | (E,Z)-Methomyl-d3 (N-methyl-d3) | 1398109-07-3 | 99 atom % D[2] | Solid | 0.01 g, 0.05 g[2] |

| Fisher Scientific | (E,Z)-Methomyl-d3 (N-methyl-d3), CDN | 1398109-07-3 | Not specified | Not specified | 0.05 g[3] |

| Da Vinci Laboratory Solutions (HPC) | D3-Methomyl | 1398109-07-3 | Not specified | 100 µg/ml in Acetonitrile[4] | 1x1ml[4] |

| MedChemExpress | Methomyl-d3 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols: A Generalized Workflow for Quantification of Methomyl using Methomyl-d3 as an Internal Standard

The following is a generalized protocol for the use of Methomyl-d3 as an internal standard in a quantitative analytical workflow, typically by LC-MS/MS. Researchers should optimize the specific parameters based on their instrumentation, matrix, and desired sensitivity.

1. Preparation of Stock Solutions:

-

Methomyl-d3 Internal Standard (IS) Stock Solution: Accurately weigh a known amount of high-purity Methomyl-d3 solid. Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent photodegradation.

-

Methomyl Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Methomyl in a similar manner.

2. Preparation of Working Solutions:

-

IS Working Solution: Dilute the Methomyl-d3 stock solution to a concentration that is appropriate for spiking into all samples and calibration standards (e.g., 100 ng/mL).

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Methomyl stock solution. Each calibration standard should be spiked with the same concentration of the Methomyl-d3 IS working solution.

3. Sample Preparation:

-

Matrix Spiking: For the sample matrix (e.g., plasma, tissue homogenate, water sample), spike a known volume or weight with the Methomyl-d3 IS working solution at the beginning of the extraction procedure.

-

Extraction: Perform a suitable extraction method to isolate the analyte and internal standard from the sample matrix. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a solvent compatible with the LC mobile phase.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples and calibration standards onto an appropriate HPLC or UHPLC column to separate Methomyl and Methomyl-d3 from other matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Methomyl and Methomyl-d3.

-

Example Transitions (to be optimized):

-

Methomyl: Q1 -> Q3

-

Methomyl-d3: Q1+3 -> Q3'

-

-

5. Data Analysis:

-

Quantification: Calculate the peak area ratio of the analyte (Methomyl) to the internal standard (Methomyl-d3) for each sample and calibration standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Concentration Determination: Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Procurement and Use of a High-Purity Chemical Standard

The following diagram illustrates the typical workflow from identifying the need for a chemical standard to its final application in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. (E,Z)-Methomyl-d3 (N-methyl-d3), CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]

- 4. D3-Methomyl, CAS 1398109-07-3, 100 µg/ml, Acetonitrile, 1x1ml - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]

Navigating Isotopic Purity: A Technical Guide for Methomyl-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This technical guide provides an in-depth exploration of the isotopic purity requirements for Methomyl-d3, a critical internal standard for the quantification of the carbamate (B1207046) insecticide Methomyl.

The Imperative of Isotopic Purity

An ideal stable isotope-labeled internal standard should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows for its distinction from the endogenous analyte by the mass spectrometer.[2] However, the presence of unlabeled analyte (d0) or other isotopic species within the internal standard can compromise the accuracy of quantitative assays.[3]

For Methomyl-d3, the primary concern is the contribution of its unlabeled counterpart to the analyte signal, which can lead to an overestimation of the analyte's concentration. Therefore, stringent control and verification of its isotopic purity are essential.

Quantitative Specifications for Methomyl-d3

Commercial suppliers of Methomyl-d3 typically provide a certificate of analysis with specifications for isotopic purity. A common specification is a statement of the total deuterated forms.

| Parameter | Specification | Source |

| Total Deuterated Forms (d1-d3) | ≥99% | [4] |

While the total deuterated content is a key metric, a more detailed understanding of the distribution of isotopic species is crucial for advanced applications and troubleshooting. The acceptable level of the unlabeled (d0) form is a critical parameter. General guidelines for stable isotope-labeled internal standards suggest that the contribution of the unlabeled analyte from the internal standard solution should be minimal. A widely accepted rule of thumb is that the response from the unlabeled analyte in the internal standard solution should be less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ). Another guideline suggests the proportion of the unlabeled molecule should ideally be less than 2% to avoid the need for complex correction calculations.[5]

Based on these industry standards and typical synthetic routes for deuterated compounds, a target isotopic distribution for high-quality Methomyl-d3 can be proposed:

| Isotopologue | Target Abundance (%) |

| d3 | > 98% |

| d2 | < 2% |

| d1 | < 0.5% |

| d0 (Unlabeled Methomyl) | < 0.1% |

This proposed distribution ensures that the internal standard's contribution to the analyte signal is negligible and that the vast majority of the internal standard exists in its fully deuterated form, providing a robust and reliable quantification.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for Methomyl-d3 relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the isotopic distribution and the location of the deuterium (B1214612) labels.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the relative abundance of d0, d1, d2, and d3 species of Methomyl.

Methodology:

-

Sample Preparation: Prepare a solution of Methomyl-d3 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration that provides a strong signal-to-noise ratio.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of unlabeled Methomyl and all deuterated species.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of Methomyl (d0) and Methomyl-d3 (d1, d2, d3).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the deuterium labels and to provide an orthogonal measure of isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of Methomyl-d3 in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).

-

¹H NMR Analysis:

-

Acquire a high-resolution proton NMR spectrum.

-

The degree of deuteration can be estimated by comparing the integral of the residual proton signal at the deuterated position (the methylamino group) to the integral of a proton signal at a non-deuterated position.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum. This will show a signal for each deuterium atom, confirming the labeling positions.

-

-

Data Analysis: The relative integrals of the signals in the ¹H NMR spectrum can be used to calculate the isotopic enrichment at the labeled site.

Visualizing the Workflow

The logical flow for the assessment of Methomyl-d3 isotopic purity is a critical process to ensure the quality of the internal standard before its use in quantitative studies.

Signaling Pathway of Analytical Logic

The decision-making process for accepting or rejecting a batch of Methomyl-d3 internal standard is based on a clear signaling pathway of analytical data.

Conclusion

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. waters.com [waters.com]

- 4. benchchem.com [benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. benchchem.com [benchchem.com]

Stability and Storage of Methomyl-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the Methomyl-d3 analytical standard. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, methomyl (B1676398), as a primary reference. This information is crucial for ensuring the accuracy and reliability of experimental results.

Core Stability Data

The stability of Methomyl-d3, like its non-deuterated form, is influenced by various environmental factors, including pH, temperature, and light. The following tables summarize the available quantitative data for methomyl, which can be used as a reasonable estimate for the stability of Methomyl-d3.

Disclaimer: The following data pertains to the non-deuterated methomyl standard. While the deuteration at the N-methyl group is not expected to drastically alter the core chemical stability, minor differences due to the kinetic isotope effect may exist.

Table 1: Hydrolytic Stability of Methomyl in Aqueous Solutions

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5 | 25 | Stable for 30 days | [1][2] |

| 7 | 25 | Stable for 30 days | [1][2] |

| 9 | 25 | Approximately 30 days | [1][2] |

Table 2: Photolytic and Environmental Degradation of Methomyl

| Condition | Medium | Half-life (t½) | Reference |

| UV Light (Artificial) | Water (pH 5) | 2-5.5 days | [1] |

| Sunlight | Plant Foliage | A few days | [1] |

| Aerobic | Soil | A few days to over 50 days (typically around one week in field conditions) | [1] |

| Anaerobic | Soil | Slower than aerobic degradation | [1] |

Recommended Storage and Handling

To ensure the long-term integrity of the Methomyl-d3 standard, the following storage and handling procedures are recommended:

-

Solid Standard:

-

Temperature: Store at -20°C for long-term stability.

-

Light: Protect from light.

-

Moisture: Keep in a tightly sealed container to prevent moisture absorption.

-

-

Solutions:

-

Solvent: Prepare solutions in a high-purity, inert solvent such as acetonitrile (B52724) or methanol.

-

Temperature: Store solutions at -20°C when not in use.

-

pH: For aqueous solutions, maintain a neutral to slightly acidic pH (below 7) to minimize hydrolysis.[3]

-

Frequency of Use: For routine use, it is advisable to prepare fresh working solutions from a stock solution to minimize the impact of repeated freeze-thaw cycles and potential solvent evaporation.

-

Potential Degradation Pathway

The primary degradation pathway for methomyl, and likely for Methomyl-d3, is hydrolysis of the carbamate (B1207046) ester bond, particularly under alkaline conditions. This leads to the formation of S-methyl-N-hydroxythioacetimidate (methomyl oxime) and methylamine-d3. Further degradation can occur through oxidation and other reactions.

Experimental Protocol: Stability Assessment of Methomyl-d3 Standard

This protocol outlines a general procedure for conducting a stability study of a Methomyl-d3 analytical standard in solution.

4.1. Objective

To determine the stability of a Methomyl-d3 standard solution under defined storage conditions (e.g., temperature, light) over a specified period.

4.2. Materials

-

Methomyl-d3 certified reference material (CRM)

-

High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (MS)

-

Validated analytical column suitable for methomyl analysis

-

Controlled environment chambers (for temperature and humidity control)

-

Photostability chamber (optional)

4.3. Experimental Workflow

References

Methomyl-d3 safety data sheet and handling precautions

This document provides an in-depth technical guide on the safety data and handling precautions for Methomyl-d3, intended for researchers, scientists, and drug development professionals. Methomyl-d3 is the deuterated form of Methomyl, a carbamate (B1207046) insecticide, and is often used as an internal standard for quantification by GC- or LC-MS.[1] Due to the high acute toxicity of the parent compound, stringent safety protocols must be followed.

Chemical and Physical Properties

Methomyl-d3 is a white, crystalline solid with a slight sulfurous odor.[2][3][4] It is stable under normal conditions but decomposes in alkaline solutions and moist soils.[2][4]

| Property | Value | Source |

| Chemical Name | S-Methyl N-[(methyl-d3-carbamoyl)oxy]thioacetamidate | [3] |

| CAS Number | 1398109-07-3 | [1][2][3] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1][2] |

| Molecular Weight | 165.23 g/mol | [5] |

| Physical State | Solid, Crystalline | [2][3] |

| Melting Point | 78 - 79 °C | [2][3] |

| Water Solubility | 58 g/L (for Methomyl) | [3] |

| Log P (octanol/water) | 0.6 | [3][5] |

| Odor | Sulphurous | [2] |

| Appearance | Colourless / White Crystalline Solid | [2][3] |

Hazard Identification and Classification

Methomyl-d3 is classified as highly toxic, particularly if ingested or inhaled.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300 | Fatal if swallowed.[2] |

| Acute Toxicity, Inhalation | 2 | H330 | Fatal if inhaled.[2][3] |

| STOT - Single Exposure | 3 | H336 | May cause drowsiness or dizziness.[2][6] |

| Aquatic Hazard, Acute | 1 | H400 | Very toxic to aquatic life.[2][6] |

| Aquatic Hazard, Chronic | 1 | H410 | Very toxic to aquatic life with long lasting effects.[2][6] |

Signal Word: Danger [7]

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P405: Store locked up.[8]

Toxicological Data

The toxicological profile of Methomyl-d3 is considered comparable to that of Methomyl. It is a potent cholinesterase inhibitor.[4][9] Acute exposure can lead to a cholinergic crisis, with symptoms including headache, dizziness, nausea, vomiting, excessive salivation, tremors, and pupil constriction.[2][9][10] Recovery from non-lethal exposures is typically rapid.[9]

| Toxicity Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 17 - 45 mg/kg[9][11] |

| LD₅₀ | Rat | Dermal | >2,000 mg/kg[1] |

| LD₅₀ | Rabbit | Dermal | >2,000 mg/kg[9][12] |

| LC₅₀ (4-hour) | Rat | Inhalation | 0.26 mg/L (aerosol)[9] |

-

Carcinogenicity: There is no evidence from long-term studies in rodents to suggest carcinogenic potential.[3][9][11]

-

Mutagenicity: Not classified as a germ cell mutagen.[7]

-

Irritation: Not classified as a skin or eye irritant.[7][12]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of Methomyl-d3 requires a combination of engineering controls, administrative procedures, and appropriate PPE to minimize exposure risk.

The logical workflow for handling highly toxic compounds involves a hierarchy of controls, from eliminating the hazard to using personal protective equipment as the last line of defense.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methomyl-d3 | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. genfarm.com.au [genfarm.com.au]

- 8. intieverspring.com [intieverspring.com]

- 9. Methomyl (EHC 178, 1996) [inchem.org]

- 10. METHOMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

- 12. fao.org [fao.org]

In-Depth Technical Guide: Solubility of Methomyl-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methomyl-d3 in various organic solvents. Given that Methomyl-d3 is an isotopically labeled version of methomyl (B1676398), its solubility characteristics are nearly identical to the parent compound. This document compiles quantitative solubility data for methomyl, which serves as a robust proxy for Methomyl-d3, and presents detailed experimental protocols for solubility determination.

Core Data Presentation: Solubility of Methomyl

The following table summarizes the quantitative solubility of methomyl in a range of organic solvents and water. The data is compiled from various scientific sources and presented for easy comparison.

| Solvent | Solubility ( g/100g ) at 25°C | Solubility (g/L) at specified temp. |

| Methanol | 100[1] | 1000 g/L[2] |

| Acetone | 73[1] | 720 g/L[2] |

| Ethanol | 42[1][3] | 420 g/L[2] |

| Isopropanol | 22[1][3] | 220 g/L[2] |

| Toluene | 3[3] | 30 g/L[2] |

| Chloroform (B151607) | Slightly Soluble[4] | - |

| Ethyl Acetate | - | 77.4 g/L at 20°C[3] |

| n-Heptane | - | 0.097 g/L at 25°C[3] |

| 1-Octanol | - | 24.0 g/L at 25°C[3] |

| o-Xylene | - | 9.58 g/L at 25°C[3] |

| Water | 5.8[1] | 54.7 g/L[2] |

Note: The qualitative solubility for Methomyl-d3 is described as slightly soluble in chloroform and methanol[4]. The quantitative data presented is for the non-labeled methomyl, which is expected to have very similar solubility.

Experimental Protocols

Determining the solubility of Methomyl-d3 in organic solvents can be achieved through various established methods. Below are detailed protocols for the equilibrium solubility method followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate technique.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the saturation solubility of Methomyl-d3 in a specific solvent at a controlled temperature.

Materials:

-

Methomyl-d3 (analytical standard)

-

Organic solvent of interest (e.g., methanol, acetone, etc.), HPLC grade

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methomyl-d3 to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the prepared solutions to determine the concentration of dissolved Methomyl-d3.

Instrumentation and Conditions:

-

HPLC System: With a UV detector or a Mass Spectrometer (MS) for higher specificity.

-

Column: A reverse-phase column (e.g., C18) is suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for good peak separation.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector Wavelength: UV detection can be performed at approximately 235 nm[5].

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Methomyl-d3 of a known concentration in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Calibration Curve:

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.99.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area for Methomyl-d3.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of Methomyl-d3 in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of Methomyl-d3 in the tested solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Methomyl-d3.

Caption: Experimental workflow for determining the solubility of Methomyl-d3.

References

Environmental Fate and Degradation of Methomyl-d3: A Technical Guide

Disclaimer: This guide focuses on the environmental fate and degradation of Methomyl (B1676398). Methomyl-d3 is a deuterated isotopologue of methomyl, primarily used as an internal standard in analytical chemistry for the quantification of methomyl.[1] Due to the isotopic labeling with deuterium, its chemical properties and behavior in the environment are expected to be virtually identical to that of methomyl. Therefore, the data and degradation pathways described herein for methomyl serve as a comprehensive proxy for the environmental fate of Methomyl-d3.

Introduction

Methomyl is a broad-spectrum oxime carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[2][3] Its high water solubility and relatively low persistence in soil characterize its environmental behavior.[2][3] This guide provides a detailed overview of the environmental fate and degradation of methomyl, covering its primary dissipation routes, degradation products, and the experimental protocols used for its study.

Physicochemical Properties

A summary of the key physicochemical properties of methomyl is presented in Table 1. These properties are crucial in determining its environmental distribution and fate.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀N₂O₂S | [1] |

| Molar Mass | 162.21 g/mol | [4] |

| Water Solubility | 58 g/L (at 25°C) | [4][5] |

| Vapor Pressure | Low | [2] |

| Henry's Law Constant | Low | [2] |

| Soil Adsorption Coefficient (Koc) | 43 cm³/g | [6] |

Environmental Fate and Dissipation

The dissipation of methomyl from the environment is governed by a combination of biotic and abiotic processes. Due to its low vapor pressure and Henry's law constant, volatilization is not a significant dissipation pathway from water or soil surfaces.[2] Its high water solubility and low soil adsorption coefficient indicate a potential for mobility in soil and leaching into groundwater.[3][5][7]

The half-life of methomyl varies significantly depending on the environmental compartment and conditions:

Degradation Pathways

Methomyl degrades in the environment through hydrolysis, photolysis, and microbial biodegradation.[2] The primary degradation products from both abiotic and biotic processes are methomyl oxime, acetonitrile (B52724), and carbon dioxide.[2]

Hydrolysis

Hydrolysis is a major degradation pathway for methomyl, particularly under alkaline conditions.[2] It is stable in acidic and neutral aqueous solutions but degrades with a half-life of 30 days at pH 9.[6][10] The hydrolysis process involves the cleavage of the carbamate ester bond.

Photolysis

Photodegradation is generally considered a minor dissipation pathway for methomyl.[2] However, its degradation can be significantly enhanced in the presence of photosensitizers or catalysts.[2][8] Direct photolysis in aqueous medium at pH 5 under UV light has a half-life of 2-3 days, with acetonitrile being the principal product.[10] Advanced oxidation processes, such as those involving UV/TiO₂, can lead to complete mineralization of methomyl.[8][11]

Biodegradation

Microbial degradation is a key process for the dissipation of methomyl in soil and water.[2] Several bacterial species have been identified that can utilize methomyl as a source of carbon and/or nitrogen, breaking it down into non-toxic end products.[2][7] Known methomyl-degrading bacteria include species of Pseudomonas, Bacillus, and Stenotrophomonas.[7]

The microbial degradation of methomyl involves several enzymatic reactions, including hydroxylation, oxidation, and cleavage of ester and other bonds.[8][9]

Degradation Products

The major degradation products of methomyl identified in various environmental matrices are summarized in Table 2.

| Degradation Product | Formation Pathway(s) | Reference |

| Methomyl Oxime (S-methyl-N-hydroxythioacetimidate) | Hydrolysis, Biodegradation, Photolysis | [2][8][9][10] |

| Acetonitrile | Photolysis, Biodegradation | [2][10] |

| Carbon Dioxide | Biodegradation, Mineralization | [2][12] |

| Methylamine | Biodegradation | [8] |

| Formic Acid | Biodegradation | [8] |

Visualizing Degradation Pathways and Experimental Workflows

General Environmental Fate of Methomyl

Caption: General environmental fate and major degradation pathways of methomyl.

Proposed Microbial Degradation Pathway of Methomyl

References

- 1. caymanchem.com [caymanchem.com]

- 2. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waterboards.ca.gov [waterboards.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]

The Metabolic Pathway of Methomyl: A Toxicological Guide Utilizing Methomyl-d3 as an Analytical Standard

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. A critical aspect of modern toxicological studies is the precise quantification of xenobiotics and their metabolites, a role fulfilled by stable isotope-labeled internal standards. This paper details the metabolic pathway of Methomyl and elucidates the essential function of its deuterated analog, Methomyl-d3, in these analytical endeavors.

Introduction to Methomyl and the Role of Methomyl-d3

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a systemic insecticide used to control a wide range of agricultural pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to paralysis and death in insects.[2][3] However, this mechanism also confers high acute toxicity to non-target organisms, including mammals.[4][5] Due to its potential health risks, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount in toxicology.

Toxicological and pharmacokinetic studies rely on highly accurate and sensitive analytical methods to quantify the parent compound and its metabolites in complex biological matrices. Methomyl-d3, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to that of Methomyl, but its increased mass allows it to be distinguished during analysis, enabling precise quantification.

The Metabolic Pathway of Methomyl

Methomyl is rapidly absorbed and metabolized by mammals, with metabolites primarily excreted in urine and via respiration.[4][5] The molecule does not tend to accumulate in tissues. The primary metabolic process is the hydrolysis of the carbamate ester linkage, which detoxifies the compound by preventing it from binding to acetylcholinesterase.

The main degradation products from both abiotic and biotic processes are methomyl oxime, acetonitrile (B52724), and carbon dioxide.[3] Studies in rats using radiolabeled Methomyl (¹⁴C) confirmed that the radioactivity was eliminated predominantly as carbon dioxide, acetonitrile, and other polar urinary metabolites in a ratio of approximately 1:2:1.[5][6]

Figure 1: Proposed metabolic pathway of Methomyl in mammals.

The Kinetic Isotope Effect and Its Relevance to Methomyl-d3

The substitution of hydrogen with deuterium, a heavier isotope, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Breaking this stronger bond requires more energy, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. This phenomenon is known as the Kinetic Isotope Effect (KIE).

While Methomyl-d3 is primarily used as a stable, non-radioactive tracer, the KIE is a relevant concept. If the N-demethylation were a significant metabolic pathway for Methomyl, the deuteration at that position would likely slow down this specific transformation. However, as hydrolysis is the dominant metabolic route, the practical impact of the KIE on the overall clearance rate of Methomyl-d3 is likely minimal. Its principal value remains as a co-eluting, mass-shifted standard for precise quantification.

Figure 2: The kinetic isotope effect on potential N-demethylation.

Experimental Protocols for Methomyl Metabolism Studies

The following sections outline a representative workflow for an in vivo toxicological study of Methomyl, from animal dosing to final analysis.

In Vivo Animal Study Protocol (Composite Example)

This protocol is a composite based on methodologies from rodent and fish studies.[7][8][9]

-

Animal Acclimation: Male C57BL/6 mice or adult zebrafish are acclimated for at least one week under controlled conditions (12-14 hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[7][8]

-

Dosing Preparation: Methomyl is dissolved in a suitable vehicle, such as nanopure water or corn oil.[7] A stock solution is prepared and diluted to achieve the desired final concentrations.

-

Administration: Animals are divided into groups (e.g., control vehicle, low dose, mid dose, high dose). For rodent studies, Methomyl is administered daily via oral gavage for a specified period (e.g., 18 days).[7] For aquatic studies, animals are exposed to specified concentrations of Methomyl in their tank water, with partial water changes to maintain concentrations.[8]

-

Sample Collection: At the end of the study period, animals are euthanized. Blood is collected via cardiac puncture into EDTA-coated tubes. Tissues of interest (e.g., liver, kidney, brain) are immediately excised, weighed, and snap-frozen in liquid nitrogen for storage at -80°C until analysis.[7][8]

Sample Preparation and Analytical Quantification

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS analysis.[1][10]

-

Homogenization: A weighed portion of tissue (e.g., 1-2 g) is homogenized in a centrifuge tube with a specific volume of water and acetonitrile (ACN).[1]

-

Liquid-Liquid Partitioning: A salt packet (e.g., anhydrous MgSO₄ and CH₃COONa) is added to the homogenate.[10] The tube is vortexed vigorously and centrifuged (e.g., 5000 rpm for 10 min) to separate the ACN layer (containing Methomyl) from the aqueous and solid layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the ACN supernatant is transferred to a new tube containing a cleanup sorbent mixture (e.g., anhydrous MgSO₄, PSA, and GCB).[10] This step removes interfering matrix components like lipids and pigments. The tube is vortexed and centrifuged.

-

Final Preparation: The final supernatant is filtered through a 0.22 µm filter. An internal standard solution containing a known concentration of Methomyl-d3 is added prior to injection into the LC-MS/MS system.

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a reverse-phase C18 or Phenyl column using a gradient elution with mobile phases such as water and methanol, both containing 0.1% formic acid.[1][10]

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Methomyl and the Methomyl-d3 internal standard to ensure specificity and accurate quantification.

-

Figure 3: General experimental workflow for Methomyl analysis.

Quantitative Data from Toxicological Studies

The following tables summarize key quantitative data from various toxicological studies on Methomyl.

Table 1: Acute Toxicity of Methomyl in Various Species

| Species | Route | Parameter | Value (mg/kg) | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD₅₀ | 17 - 24 | [4][5] |

| Mouse | Oral | LD₅₀ | 10 | [4] |

| Guinea Pig | Oral | LD₅₀ | 15 | [4] |

| Bobwhite Quail | Oral | LD₅₀ | 24.2 | [4] |

| Bluegill Sunfish | Aquatic (96h) | LC₅₀ | 0.8 mg/L | [4] |

| Rainbow Trout | Aquatic (96h) | LC₅₀ | 3.4 mg/L |[4] |

LD₅₀: Median lethal dose. LC₅₀: Median lethal concentration.

Table 2: Effects of 18-Day Methomyl Exposure in Male C57BL/6 Mice

| Parameter | Control (0 mg/kg) | 1 mg/kg | 2.5 mg/kg | 5 mg/kg |

|---|---|---|---|---|

| Body Weight Change (%) | +8.1% | +7.5% | +5.9% | -4.3%* |

| Liver to Body Weight Ratio (%) | 4.8% | 5.2% | 5.9%* | 7.9%* |

| Testes to Body Weight Ratio (%) | 0.75% | 0.85%* | 0.85%* | 0.85%* |

| Hepatic Triglycerides (mg/dL) | ~65 | ~60 | ~80 | ~130* |

Data are approximated from graphical representations in the source publication.[7] An asterisk () denotes a statistically significant difference from the control group.*

Table 3: Effect of Methomyl on Liver Function Enzymes in Rats

| Enzyme | Dose (mg/kg) | % Change in Male Rats | % Change in Female Rats |

|---|---|---|---|

| Aspartate Aminotransferase | 2 | +9% | +26% |

| 4 | +8% | +39% | |

| Alanine Aminotransferase | 2 | +12% | +14% |

| 4 | +20% | +24% | |

| Total Protein Content | 1 | -13% | -14% |

| 2 | -22% | -11% | |

| 4 | -30% | -23% |

Data adapted from source publication.[9]

Conclusion

Methomyl is an effective insecticide with significant acute toxicity, necessitating a thorough understanding of its metabolic fate. It is rapidly metabolized in mammals, primarily through hydrolysis, to form less toxic compounds such as methomyl oxime, acetonitrile, and carbon dioxide, which are then excreted.[3][5] Toxicological studies investigating these processes are critically dependent on robust analytical methodologies. The use of Methomyl-d3 as an internal standard is central to achieving the high degree of accuracy and precision required for the quantification of Methomyl in biological samples via mass spectrometry. This technical guide has outlined the core metabolic pathway, provided representative experimental protocols, and summarized key quantitative data to serve as a comprehensive resource for professionals in the field.

References

- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 3. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

- 5. 747. Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]

- 6. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]

- 7. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of methomyl on hepatic mixed function oxidases in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. food.actapol.net [food.actapol.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methomyl in Biological Matrices Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture.[1] Due to its toxicity, monitoring its residue levels in various environmental and biological samples is crucial.[1] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of methomyl. The use of a stable isotope-labeled internal standard, Methomyl-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] The described method is suitable for the analysis of methomyl in complex biological matrices and can be adapted for various research and drug development applications.

Experimental

Materials and Reagents

-

Methomyl standard (C₅H₁₀N₂O₂S, MW: 162.21 g/mol )[3]

-

Methomyl-d3 internal standard (C₅H₇D₃N₂O₂S, MW: 165.2 g/mol )[2]

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)[4]

-

Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, GCB)[4]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[5][6]

-

Homogenization: Homogenize 5 g of the sample (e.g., tissue, crop) in a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of 1% acetic acid in acetonitrile and the internal standard (Methomyl-d3) solution. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g CH₃COONa), vortex thoroughly for 1 minute, and centrifuge at 4,500 rpm for 5 minutes.[4]

-

Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA and GCB sorbents. Vortex for 30 seconds and centrifuge.

-

Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent[7] |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |

| Flow Rate | 0.4 mL/min[4] |

| Column Temp | 40 °C[4] |

| Injection Volume | 5 µL[8] |

| Gradient Program | |

| 0.0 min | 5% B |

| 1.0 min | 5% B |

| 5.0 min | 95% B |

| 7.0 min | 95% B |

| 7.1 min | 5% B |

| 10.0 min | 5% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quadrupole 3200 or equivalent[4] |

| Ionization Mode | ESI Positive[1][4] |

| Capillary Voltage | 5500 V[1][4] |

| Source Temperature | 450 °C[4] |

| Nebulizer Gas | 50 psi[4] |

| Heater Gas | 50 psi[4] |

| Collision Gas | 5 psi[4] |

| Dwell Time | 20 ms[1] |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification and confirmation of methomyl and its internal standard.

Table 3: MRM Transitions for Methomyl and Methomyl-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |

| Methomyl | 163.2 | 88.1 | 15 | Quantifier[4] |

| Methomyl | 163.2 | 106.0 | 9 | Qualifier[1] |

| Methomyl-d3 | 166.2 | 91.1 | 15 | Quantifier |

| Methomyl-d3 | 166.2 | 109.0 | 9 | Qualifier |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to established guidelines.

Linearity

The method demonstrated excellent linearity over a concentration range of 2.5 to 500 ng/mL.[1][10] The correlation coefficient (r²) was consistently greater than 0.999.[1]

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 4: Sensitivity of the Method

| Parameter | Result |

| Limit of Detection (LOD) | 0.69 ng/mL[1][10] |

| Limit of Quantification (LOQ) | 2.30 ng/mL[1][10] |

Accuracy and Precision

The accuracy of the method was evaluated through recovery studies at three different concentration levels. Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.

Table 5: Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| 10 | 95.2 | < 10 |

| 50 | 102.5 | < 10 |

| 250 | 98.7 | < 5 |

Recoveries for methomyl were consistently within the range of 91% to 109%, with RSDs below 10%, indicating high accuracy and precision.[4]

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Methomyl quantification.

This application note presents a validated LC-MS/MS method for the reliable quantification of methomyl in biological matrices. The use of a deuterated internal standard, Methomyl-d3, coupled with the efficiency of the QuEChERS sample preparation protocol, provides a robust, accurate, and high-throughput analytical solution. This method meets the stringent requirements for sensitivity and selectivity needed in research and regulated environments.

References

- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Methomyl [webbook.nist.gov]

- 4. food.actapol.net [food.actapol.net]

- 5. epubs.icar.org.in [epubs.icar.org.in]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Methomyl using a Methomyl-d3 Internal Standard

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[1] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methomyl in food products, necessitating sensitive and accurate analytical methods for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for pesticide residue analysis. However, Methomyl is a thermally labile compound, which can lead to its degradation in the hot GC injector and column, posing analytical challenges.[2][3] The use of a stable isotope-labeled internal standard, such as Methomyl-d3, in an isotope dilution method can compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantification.

This document provides detailed application notes and protocols for the quantitative analysis of Methomyl in various matrices by GC-MS, employing Methomyl-d3 as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (B52724) (ACN), pesticide residue grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the Methomyl-d3 internal standard solution to achieve a final concentration of 50 ng/g in the sample.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and 150 mg of C18 sorbent for cleanup (d-SPE).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

GC Conditions:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 280 °C (hold for 5 min) |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temperature | 280 °C |

Data Presentation

Table 1: Mass Spectrometric Parameters for Methomyl and Methomyl-d3

| Compound | Molecular Weight ( g/mol ) | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Methomyl | 162.21 | 8.5 | 105 | 88 | 58 |

| Methomyl-d3 | 165.23[6] | 8.5 | 165 | 61 | 108 |

Note: The retention time is approximate and should be confirmed experimentally. The qualifier ions for Methomyl-d3 are proposed based on the fragmentation pattern of Methomyl and the position of the deuterium (B1214612) labels.

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Methomyl Peak Area | Methomyl-d3 Peak Area | Response Ratio (Methomyl/Methomyl-d3) |

| 10 | 15,000 | 100,000 | 0.15 |

| 25 | 38,000 | 102,000 | 0.37 |

| 50 | 76,000 | 101,000 | 0.75 |

| 100 | 155,000 | 103,000 | 1.50 |

| 250 | 380,000 | 100,500 | 3.78 |

| 500 | 755,000 | 99,800 | 7.56 |

This data is illustrative. A calibration curve should be generated for each batch of samples.

Table 3: Method Performance Characteristics (Illustrative)

| Parameter | Value |

| Linear Range | 10 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/g |

| Limit of Quantification (LOQ) | 10 ng/g |

| Recovery (at 50 ng/g) | 85 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Mandatory Visualization

Caption: Workflow for GC-MS analysis of Methomyl.

Caption: Principle of Isotope Dilution Analysis.

References

Application Notes and Protocols for Methomyl Analysis in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The accurate determination of methomyl residues is crucial for ensuring food safety and regulatory compliance. The following sections detail the most common and effective sample preparation techniques, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), complete with experimental protocols and performance data.

Introduction

Methomyl is an oxime carbamate insecticide used to control a wide range of pests on fruits, vegetables, and field crops.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for methomyl in various food commodities.[3] Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Sample preparation is a critical step in the analytical workflow, as it aims to extract methomyl from the complex food matrix and remove interfering components prior to instrumental analysis, which is often performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]

Sample Preparation Techniques

Several techniques are employed for the extraction and cleanup of methomyl residues from food samples. The choice of method depends on the food matrix, the required limit of detection, and the available instrumentation.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and versatile method for pesticide residue analysis in a variety of food matrices, including fruits and vegetables.[7][8][9][10] The technique involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[3][7]

-

Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates methomyl from interfering compounds based on its physical and chemical properties.[1][11][12] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interferences.[11]

-

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from a liquid sample into an immiscible solvent.[5][13] While effective, it can be time-consuming and require large volumes of organic solvents.[11][13]

Quantitative Data Summary

The following table summarizes the performance data for different sample preparation techniques for methomyl analysis in various food matrices.

| Food Matrix | Sample Preparation Technique | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Tomatoes | QuEChERS | LC-MS/MS | 91 - 109 | - | 5 | [6] |

| Mint | SPE | UPLC-MS | - | - | - | [1] |

| Cucumbers | Methanol Extraction | HPLC-UV | - | - | - | [4] |

| Wheat and Rice Flours | - | THz-TDS | 78.0 - 96.5 | <3.74% | - | [14] |

| Biological Tissues | Matrix Solid-Phase Dispersion (MSPD) | HPLC-DAD | 70.3 ± 6 | - | - | [15] |

| Vegetables | QuEChERS | LC-MS/MS | 91 - 109 | - | 5 | [6] |

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not available

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is based on the widely used AOAC and EN methods.[8][9]

1. Sample Homogenization:

- Weigh 10-15 g of a representative portion of the food sample into a 50 mL centrifuge tube.[8]

- For samples with low water content (<80%), add an appropriate amount of water to achieve a total water volume of approximately 10 mL.[7]

- Samples can be homogenized using a high-speed blender or a bead mill homogenizer.[10][16]

2. Extraction:

- Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[3]

- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[9]

- Cap the tube and shake vigorously for 1 minute.[3][8]

- Centrifuge at ≥3000 g for 5 minutes.[9]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a mixture of sorbents. A common combination for general fruit and vegetable samples is primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (B86663) (MgSO₄) to remove residual water.[3][9][10]

- Vortex for 30 seconds to 1 minute.

- Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

- The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Mint

This protocol is adapted from a study on methomyl determination in mint.[1]

1. Sample Homogenization and Extraction:

- Weigh 2.5 g of powdered mint sample into a 50 mL centrifuge tube.[1]

- Add 15 mL of acetonitrile and homogenize for 5 minutes at 500 rpm.[1]

- Centrifuge at 8,000 rpm for 5 minutes.[1]

- Collect the supernatant and repeat the extraction step on the residue.

- Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator at 40°C.[1]

2. SPE Cleanup:

- Use a suitable SPE cartridge (e.g., a Cleanert TPT cartridge containing amide-modified polystyrene, graphitized carbon black, and polyamine silica).[1]

- Condition the cartridge with 0.5 mL of acetonitrile-toluene (3:1, v/v).[1]

- Dissolve the concentrated extract in 5 mL of acetonitrile-toluene (3:1, v/v) and load it onto the conditioned cartridge.[1]

- Elute the cartridge with 25 mL of acetonitrile-toluene (3:1, v/v).[1]

- Collect the eluent and evaporate to dryness at 40°C.[1]

3. Final Extract Preparation:

- Reconstitute the dried residue in 1.5 mL of acetonitrile.[1]

- Filter the solution through a 0.22 µm organic membrane filter.[1]

- The sample is now ready for UPLC-MS analysis.[1]

Visualizations

Caption: General workflow for methomyl analysis in food.

Caption: Detailed workflow of the QuEChERS method.

References

- 1. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. High pressure liquid chromatographic determination of methomyl and oxamyl on vegetable crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. food.actapol.net [food.actapol.net]

- 7. ijesd.org [ijesd.org]

- 8. seishin-syoji.co.jp [seishin-syoji.co.jp]

- 9. gcms.cz [gcms.cz]

- 10. wexer-store.com [wexer-store.com]

- 11. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]

- 12. mdpi.com [mdpi.com]

- 13. A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. arch.ies.gov.pl [arch.ies.gov.pl]

- 16. food-safety.com [food-safety.com]

Application Notes and Protocols for the Analysis of Methomyl Residues using the QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and broad applicability.[1][2] This document provides detailed application notes and experimental protocols for the determination of Methomyl, a broad-spectrum carbamate (B1207046) insecticide, in various matrices using the QuEChERS methodology. The protocols for two of the most widely recognized QuEChERS versions, AOAC Official Method 2007.01 and European Standard EN 15662, are detailed below.[3][4][5] Subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive quantification.[6]

Principle of the QuEChERS Method

The QuEChERS procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[5][7]

-

Extraction: The sample is first homogenized and then extracted with acetonitrile (B52724). The addition of salts, typically magnesium sulfate (B86663) and sodium chloride (and buffering salts in the AOAC and EN versions), facilitates the partitioning of pesticides into the acetonitrile layer and separates it from the aqueous phase.[5][7]

-

Cleanup (dSPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some lipids, while C18 can be added for the removal of nonpolar interferences like fats. Graphitized carbon black (GCB) is effective for removing pigments and sterols. Anhydrous magnesium sulfate is also added to remove any remaining water.[5][7]

Data Presentation: Quantitative Analysis of Methomyl

The following tables summarize the quantitative data for Methomyl analysis using the QuEChERS method from various studies.